![molecular formula C19H14N2O3S B14267676 (4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide CAS No. 185047-78-3](/img/structure/B14267676.png)
(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide is a complex organic compound that features a nitrophenyl group, a phenylsulfanyl group, and a methanimine N-oxide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide typically involves a multi-step process. One common method includes the nitration of a phenyl compound to introduce the nitro group, followed by the formation of the methanimine N-oxide moiety through a series of condensation reactions. The phenylsulfanyl group is introduced via a substitution reaction, often using thiophenol as a reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Thiophenol or other thiol compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylsulfanyl derivatives.
Applications De Recherche Scientifique
(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of (4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylsulfanyl group can interact with thiol-containing enzymes. The methanimine N-oxide moiety may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine: Lacks the N-oxide moiety.
(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide: Contains an additional nitro group.
Uniqueness
This compound is unique due to the presence of both the nitrophenyl and phenylsulfanyl groups, along with the methanimine N-oxide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
185047-78-3 |
|---|---|
Formule moléculaire |
C19H14N2O3S |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)-N-(4-phenylsulfanylphenyl)methanimine oxide |
InChI |
InChI=1S/C19H14N2O3S/c22-20(14-15-6-8-17(9-7-15)21(23)24)16-10-12-19(13-11-16)25-18-4-2-1-3-5-18/h1-14H |
Clé InChI |
MKIZGEKYWJVWTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=CC3=CC=C(C=C3)[N+](=O)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14267593.png)
![Spiro[2.3]hexan-4-one, 5,5-dichloro-](/img/structure/B14267595.png)
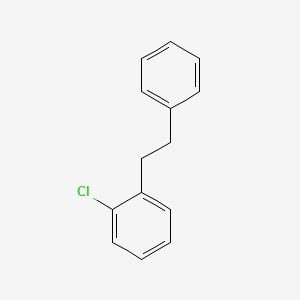
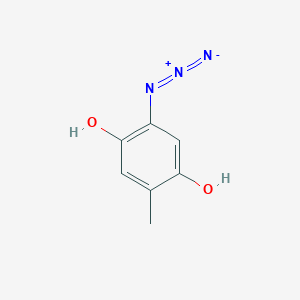
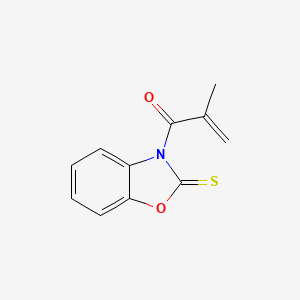
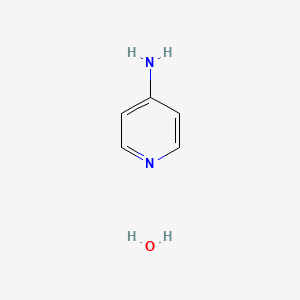

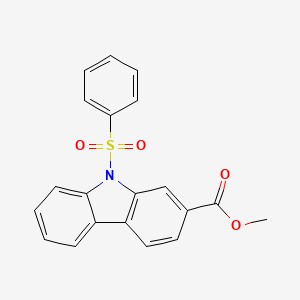
![Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate](/img/structure/B14267629.png)
![5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14267637.png)

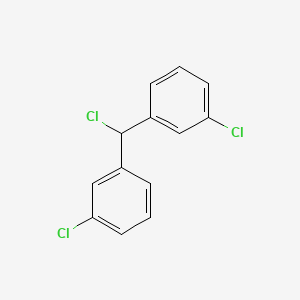

![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)
